molecular formula C8H6N4 B1396596 3-Amino-1H-indazole-4-carbonitrile CAS No. 1240518-54-0

3-Amino-1H-indazole-4-carbonitrile

Cat. No.: B1396596
CAS No.: 1240518-54-0
M. Wt: 158.16 g/mol
InChI Key: KVXRKRURRSOVSJ-UHFFFAOYSA-N
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Description

3-Amino-1H-indazole-4-carbonitrile is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of an amino group at the 3-position and a cyano group at the 4-position of the indazole ring makes this compound particularly interesting for various chemical and biological applications.

Mechanism of Action

Target of Action

3-Amino-1H-indazole-4-carbonitrile is a derivative of indazole, a heterocyclic compound that has been found to bind with high affinity to multiple receptors Indazole derivatives have been known to interact with various targets, including kinases such as chk1, chk2, and the cell volume-regulated human kinase h-sgk .

Mode of Action

Indazole derivatives are known to inhibit, regulate, and/or modulate their targets, leading to various biological effects . The interaction of this compound with its targets could potentially lead to changes in cellular processes, although the specifics would depend on the exact target and the context of the interaction.

Biochemical Pathways

Given the broad range of biological activities exhibited by indazole derivatives, it can be inferred that multiple pathways could be affected . These could potentially include pathways related to the targets mentioned earlier, such as those involving CHK1, CHK2, and h-sgk .

Pharmacokinetics

The compound is a solid at room temperature and is stored in a refrigerator, suggesting that it is stable under these conditions . These properties could potentially impact the compound’s bioavailability, although further studies would be needed to confirm this.

Result of Action

Indazole derivatives have been reported to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . Therefore, it is plausible that this compound could have similar effects, depending on its specific targets and mode of action.

Action Environment

For instance, the compound is stored in a refrigerator, suggesting that low temperatures may be necessary for its stability .

Biochemical Analysis

Biochemical Properties

3-Amino-1H-indazole-4-carbonitrile plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to inhibit the activity of certain enzymes, such as tyrosine kinases, which are involved in cell signaling pathways. This inhibition can lead to the suppression of cancer cell proliferation. Additionally, this compound interacts with proteins involved in the inflammatory response, thereby exhibiting anti-inflammatory effects .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. In cancer cells, it has been shown to induce apoptosis, or programmed cell death, by disrupting cell signaling pathways and altering gene expression. This compound also affects cellular metabolism by inhibiting key metabolic enzymes, leading to reduced energy production and cell growth . Furthermore, this compound influences cell signaling pathways, such as the MAPK and PI3K/Akt pathways, which are critical for cell survival and proliferation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to the active sites of enzymes, inhibiting their activity and preventing substrate binding. This compound also modulates gene expression by interacting with transcription factors and other regulatory proteins. The inhibition of tyrosine kinases by this compound leads to the downregulation of downstream signaling pathways, resulting in reduced cell proliferation and increased apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard storage conditions, but it may degrade over extended periods or under harsh conditions. Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of cell growth and alterations in cellular function . These temporal effects are important for understanding the potential therapeutic applications and limitations of this compound.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as reduced tumor growth and inflammation. At higher doses, toxic or adverse effects may be observed, including organ damage and systemic toxicity . It is crucial to determine the optimal dosage range to maximize therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound is metabolized primarily in the liver, where it undergoes enzymatic transformations, such as hydroxylation and conjugation, to form more water-soluble metabolites for excretion . These metabolic pathways are essential for understanding the pharmacokinetics and potential drug interactions of this compound.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and distribution. The compound may accumulate in specific tissues, such as the liver and kidneys, where it exerts its biological effects . Understanding the transport and distribution of this compound is crucial for optimizing its therapeutic efficacy and minimizing potential side effects.

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. The compound may be directed to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals or post-translational modifications. In these compartments, this compound can interact with key biomolecules and exert its effects on cellular processes . Understanding its subcellular localization is essential for elucidating the molecular mechanisms underlying its biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1H-indazole-4-carbonitrile can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of 3-nitro-1H-indazole with potassium cyanide in the presence of a reducing agent can yield this compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve multi-step processes that ensure high yield and purity. These processes often include the use of catalysts and optimized reaction conditions to facilitate the cyclization and subsequent functionalization of the indazole ring .

Chemical Reactions Analysis

Types of Reactions

3-Amino-1H-indazole-4-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Amino-1H-indazole-4-carbonitrile has several applications in scientific research:

Comparison with Similar Compounds

3-Amino-1H-indazole-4-carbonitrile can be compared with other indazole derivatives, such as:

The unique combination of the amino and cyano groups in this compound makes it particularly versatile for various applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

3-amino-1H-indazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N4/c9-4-5-2-1-3-6-7(5)8(10)12-11-6/h1-3H,(H3,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVXRKRURRSOVSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1)NN=C2N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20708410
Record name 3-Amino-1H-indazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20708410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1240518-54-0
Record name 3-Amino-1H-indazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20708410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

3-Fluoro-1,2-benzenedicarbonitrile (APIN) (5 g, 34.2 mmol) was dissolved in ethanol (80 mL) and hydrazine monohydrate (4.98 mL, 103 mmol) was added to the solution. The reaction was heated at 70° C. overnight. The reaction mixture was concentrated in vacuo and the residue was partitioned between ethyl acetate (200 mL) and water (200 mL). The organic layer was washed with water (100 mL). The aqueous layers were extracted with ethyl acetate (200 mL). Organic layers were combined, dried over anhydrous magnesium sulfate and evaporated in vacuo to give the title compound (4.7 g, 87%) as a yellow solid. LCMS (System A) RT=0.53 min, ES+ve m/z 159 (M+H)+.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
4.98 mL
Type
reactant
Reaction Step Two
Yield
87%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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